molecular formula C20H16ClN3OS B2990233 2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1242961-36-9

2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No. B2990233
M. Wt: 381.88
InChI Key: BHAASKMCJLLJSJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, and solubility, and chemical properties such as reactivity and stability.


Scientific Research Applications

Chemical Synthesis and Compound Development

Research into compounds structurally related to 2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine has led to the development of various derivatives with potential biological activities. For instance, studies have shown the synthesis of novel pyrazole and pyrazoline derivatives through reactions involving thioureas, thioamides, and aroylphenylacetylenes, which result in compounds with significant antibacterial and antifungal activities (Basyouni & Omar, 1974). Similar research has led to the creation of pyrazoline compounds demonstrating strong antioxidant properties and potential therapeutic benefits against various bacterial strains (Khotimah et al., 2018).

Biological Evaluation and Activity Screening

Further studies have expanded into the biological evaluation of synthesized derivatives, revealing a range of pharmacological properties. For example, novel pyrene glycosides have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Srinivas et al., 2020). Additionally, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some showing cytotoxic activity against cancer cell lines, further emphasizing the therapeutic potential of these compounds (Hassan et al., 2014).

Antidepressant Activities

Research into pyrazoline derivatives has also indicated their potential as antidepressant agents. Specific compounds have demonstrated significant reductions in immobility times in animal models, suggesting their utility in treating depressive disorders (Palaska et al., 2001). This line of investigation highlights the importance of chemical synthesis in discovering new molecules with potential therapeutic benefits.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-8-2-14(3-9-17)13-26-20-19-12-18(23-24(19)11-10-22-20)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAASKMCJLLJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine

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